molecular formula C12H12Cl2N4OS B5777365 1-(2,4-Dichlorophenyl)-3-(5-propyl-1,3,4-thiadiazol-2-yl)urea

1-(2,4-Dichlorophenyl)-3-(5-propyl-1,3,4-thiadiazol-2-yl)urea

Cat. No.: B5777365
M. Wt: 331.2 g/mol
InChI Key: DIJCKRTZTNLMOA-UHFFFAOYSA-N
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Description

1-(2,4-Dichlorophenyl)-3-(5-propyl-1,3,4-thiadiazol-2-yl)urea is a synthetic organic compound that belongs to the class of thiadiazole derivatives. This compound is known for its diverse applications in various fields, including agriculture, pharmaceuticals, and materials science. Its unique structure, which includes a dichlorophenyl group and a thiadiazole ring, contributes to its distinctive chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,4-Dichlorophenyl)-3-(5-propyl-1,3,4-thiadiazol-2-yl)urea typically involves the reaction of 2,4-dichloroaniline with 5-propyl-1,3,4-thiadiazole-2-isocyanate. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as dichloromethane or acetonitrile. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired urea derivative.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The key steps include the preparation of the starting materials, the controlled addition of reagents, and the purification of the final product. Techniques such as recrystallization, chromatography, and distillation are commonly employed to ensure the purity and quality of the compound.

Chemical Reactions Analysis

Types of Reactions: 1-(2,4-Dichlorophenyl)-3-(5-propyl-1,3,4-thiadiazol-2-yl)urea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiadiazole ring to its dihydro or tetrahydro derivatives.

    Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Dihydro or tetrahydro derivatives.

    Substitution: Various substituted urea derivatives.

Scientific Research Applications

1-(2,4-Dichlorophenyl)-3-(5-propyl-1,3,4-thiadiazol-2-yl)urea has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases due to its unique chemical structure and reactivity.

    Industry: Utilized in the development of agrochemicals, pharmaceuticals, and specialty materials.

Mechanism of Action

The mechanism of action of 1-(2,4-Dichlorophenyl)-3-(5-propyl-1,3,4-thiadiazol-2-yl)urea involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other biomolecules, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

1-(2,4-Dichlorophenyl)-3-(5-propyl-1,3,4-thiadiazol-2-yl)urea can be compared with other thiadiazole derivatives, such as:

  • 1-(2,4-Dichlorophenyl)-3-(5-methyl-1,3,4-thiadiazol-2-yl)urea
  • 1-(2,4-Dichlorophenyl)-3-(5-ethyl-1,3,4-thiadiazol-2-yl)urea
  • 1-(2,4-Dichlorophenyl)-3-(5-isopropyl-1,3,4-thiadiazol-2-yl)urea

These compounds share a similar core structure but differ in the substituents on the thiadiazole ring

Properties

IUPAC Name

1-(2,4-dichlorophenyl)-3-(5-propyl-1,3,4-thiadiazol-2-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12Cl2N4OS/c1-2-3-10-17-18-12(20-10)16-11(19)15-9-5-4-7(13)6-8(9)14/h4-6H,2-3H2,1H3,(H2,15,16,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIJCKRTZTNLMOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NN=C(S1)NC(=O)NC2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12Cl2N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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